![molecular formula C4H7ClN2S B2931856 5-Methyl-1,3-thiazol-4-amine hydrochloride CAS No. 168156-10-3](/img/structure/B2931856.png)
5-Methyl-1,3-thiazol-4-amine hydrochloride
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Overview
Description
5-Methyl-1,3-thiazol-4-amine hydrochloride is a derivative of thiazole . Thiazole is a 5-membered heterocyclic compound that contains both sulfur and nitrogen . The term ‘thiazole’ also refers to a large family of derivatives .
Synthesis Analysis
Thiazole motifs behave as a bridge between organic synthesis and medicinal chemistry, compelling researchers to explore new drug candidates . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis
Thiazoles are members of the azoles, heterocycles that include imidazoles and oxazoles . Being planar, thiazoles are characterized by significant pi-electron delocalization and have some degree of aromaticity, more so than the corresponding oxazoles . The calculated pi-electron density marks C5 as the primary site for electrophilic substitution, and C2-H as susceptible to deprotonation .Chemical Reactions Analysis
Thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators . The thiazole ring is notable as a component of the vitamin thiamine (B1) .Physical And Chemical Properties Analysis
Thiazole itself is a pale yellow liquid with a pyridine-like odor and the molecular formula C3H3NS . It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications
Medicinal Chemistry
Thiazolidine motifs, which are similar to 5-Methyl-1,3-thiazol-4-amine hydrochloride, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .
Pharmaceutical Applications
Thiazoles, their derivatives, and isomers have gained considerable attention because of their broad applications in different fields, such as pharmaceuticals . They have pharmaceutical and biological activities that include antimicrobial (sulfazole), antiretroviral (ritonavir), antifungal (abafungin), anticancer (tiazofurin), antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Industrial Applications
Thiazoles are used in various industrial applications such as photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .
Agrochemical Applications
Thiazoles are also used in agrochemicals . They are a prominent structural feature in a variety of natural products, such as vitamin B and penicillin .
Biological Activities
Thiazoles have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity .
Drug Design and Discovery
Thiazoles occupy a prominent place in current medicinal chemistry due to their wide range of applications in the field of drug design and discovery . They appear in the bacitracin, penicillin antibiotics, and various synthetic drugs .
Mechanism of Action
Target of Action
Thiazole derivatives have been known to interact with various biological targets such as enzymes and receptors .
Mode of Action
For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Molecules containing a thiazole ring, when entering physiological systems, may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of 5-Methyl-1,3-thiazol-4-amine hydrochloride.
Result of Action
Thiazole derivatives have been reported to have various biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility of thiazole derivatives in various solvents suggests that the chemical environment could potentially influence their action .
Future Directions
Thiazoles have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazole derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . The accessible clinical applications in various biological targets are critically reviewed . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .
properties
IUPAC Name |
5-methyl-1,3-thiazol-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S.ClH/c1-3-4(5)6-2-7-3;/h2H,5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGXVLIPFRSMOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CS1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1,3-thiazol-4-amine hydrochloride |
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